molecular formula C8H8ClIO B13129227 1-(5-Chloro-2-iodophenyl)ethanol

1-(5-Chloro-2-iodophenyl)ethanol

Cat. No.: B13129227
M. Wt: 282.50 g/mol
InChI Key: WTAPFTBJASJONM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-iodophenyl)ethanol is an organic compound with the molecular formula C8H8ClIO. It is a halogenated phenyl ethanol derivative, characterized by the presence of both chlorine and iodine atoms on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the halogenation of phenyl ethanol derivatives. For instance, starting with 2-iodophenyl ethanol, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-iodophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenyl ethanol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(5-Chloro-2-iodophenyl)acetone or 1-(5-Chloro-2-iodophenyl)acetaldehyde.

    Reduction: Formation of 2-iodophenyl ethanol or 5-chlorophenyl ethanol.

    Substitution: Formation of various substituted phenyl ethanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-iodophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-iodophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The compound may interfere with cellular processes by modifying protein structures or inhibiting enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-4-fluoro-2-iodophenyl)ethanol
  • 1-(5-Chloro-2-bromophenyl)ethanol
  • 1-(5-Chloro-2-iodophenyl)propanol

Uniqueness

1-(5-Chloro-2-iodophenyl)ethanol is unique due to the specific positioning of chlorine and iodine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-(5-chloro-2-iodophenyl)ethanol

InChI

InChI=1S/C8H8ClIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3

InChI Key

WTAPFTBJASJONM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)I)O

Origin of Product

United States

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